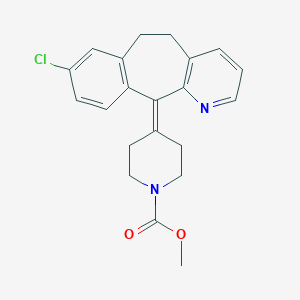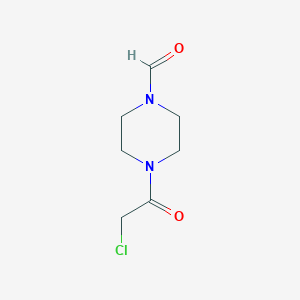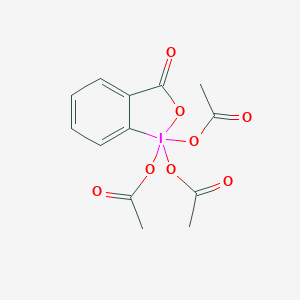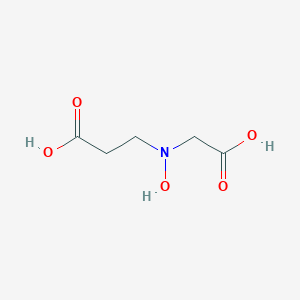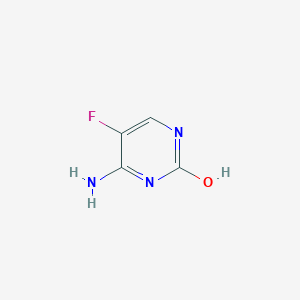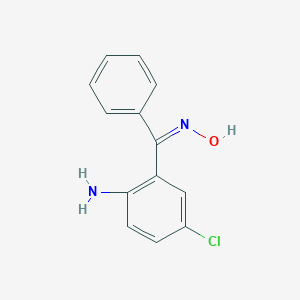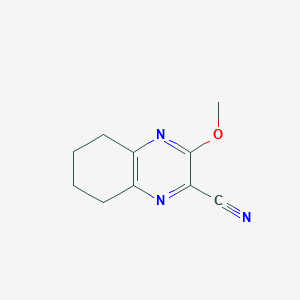
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile
Descripción general
Descripción
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile, also known as AOPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AOPC is a heterocyclic compound that contains a pyrrole ring and a nitrile group. Its unique structure has made it a promising candidate for drug development and other scientific research.
Mecanismo De Acción
The mechanism of action of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile is not fully understood, but it is believed to act through multiple pathways. 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. It has also been found to induce apoptosis in tumor cells and protect neurons from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has also been found to induce the production of heme oxygenase-1 (HO-1), an enzyme that has anti-inflammatory and antioxidant effects. In addition, 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile is its unique structure, which makes it a promising candidate for drug development and other scientific research. 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has also been found to have low toxicity, which makes it a safer alternative to other compounds that have similar effects. One limitation of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile is its limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many future directions for research on 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile. One area of research is the development of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of research is the development of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile-based materials for use in various applications, including electronics and energy storage. Finally, further studies are needed to fully understand the mechanisms of action of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile and its potential applications in various fields.
Aplicaciones Científicas De Investigación
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been studied for its potential as an anti-inflammatory and anti-tumor agent. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In agriculture, 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been studied for its potential as a fungicide and insecticide. In materials science, 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been studied for its potential as a building block for the synthesis of new materials.
Propiedades
Número CAS |
134518-32-4 |
|---|---|
Nombre del producto |
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile |
Fórmula molecular |
C8H11N3O |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
3-hydroxy-5-imino-1-propan-2-yl-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3O/c1-5(2)11-4-7(12)6(3-9)8(11)10/h5,10,12H,4H2,1-2H3 |
Clave InChI |
HJUAUQSIDCNJFC-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)N1CC(=O)C(=C1N)C#N |
SMILES |
CC(C)N1CC(=C(C1=N)C#N)O |
SMILES canónico |
CC(C)N1CC(=O)C(=C1N)C#N |
Sinónimos |
1H-Pyrrole-3-carbonitrile,2-amino-4,5-dihydro-1-(1-methylethyl)-4-oxo-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

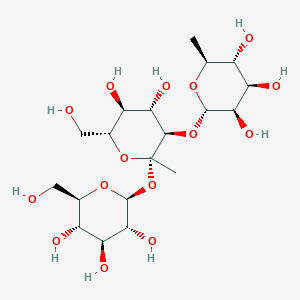

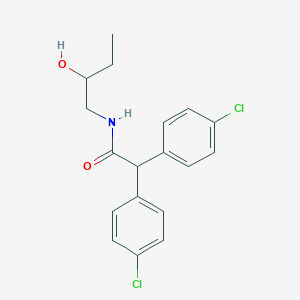
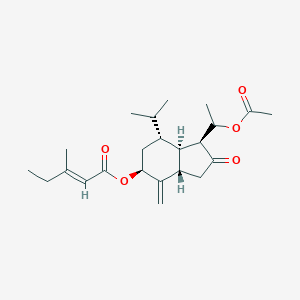
![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
